1-Phenylpiperazin-2-one hydrochloride

Descripción general

Descripción

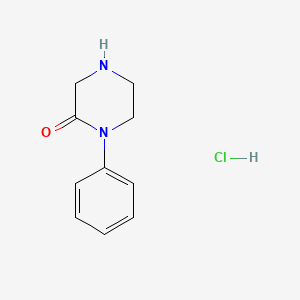

1-Phenylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H12N2O·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Métodos De Preparación

The synthesis of 1-Phenylpiperazin-2-one hydrochloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include heating and the use of solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Mitsunobu Cyclodehydration

A two-step synthesis starting from aniline derivatives:

- Amidoalcohol Formation : Reaction of aniline with glycolic acid derivatives under basic conditions.

- Cyclization : Intramolecular Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) yields the piperazin-2-one core .

Example Reaction Data

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N-(2-Hydroxyethyl)aniline | DEAD, PPh₃, THF, 0°C → RT | 89% |

Functionalization Reactions

The piperazin-2-one scaffold undergoes diverse modifications:

Alkylation and Benzylation

- N-Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces substituents at the piperazine nitrogen .

- Benzylation : Substituted benzyl halides (e.g., 4-fluorobenzyl chloride) form 4-benzyl derivatives under similar conditions .

Representative Data

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylpiperazin-2-one | Methyl iodide | 4-Methyl-1-phenylpiperazin-2-one | 75% | |

| 1-Phenylpiperazin-2-one | 4-Fluorobenzyl bromide | 4-(4-Fluorobenzyl)-1-phenylpiperazin-2-one | 68% |

Sulfonation and Acylation

- Trifluoromethanesulfonation : Treatment with trifluoromethanesulfonic anhydride (Tf₂O) introduces sulfonyl groups at the piperazine nitrogen .

- Acylation : Reaction with acid chlorides (e.g., acetyl chloride) forms amide derivatives .

Reaction Conditions

| Reaction Type | Reagent/Conditions | Typical Yield | Reference |

|---|---|---|---|

| Sulfonation | Tf₂O, Et₃N, CH₂Cl₂, 0°C → RT | 82% | |

| Acylation | Acetyl chloride, Et₃N, THF | 70% |

Metabolic and Degradation Pathways

Mycobacterial studies reveal enzymatic modifications:

- Acetylation : Mycobacterium sp. acetylates the piperazine ring, forming N-acetyl derivatives .

- C-N Bond Cleavage : Oxidative cleavage produces metabolites like N-(2-anilinoethyl)acetamide .

Key Metabolites Identified

| Metabolite | Pathway | Reference |

|---|---|---|

| N-Acetyl-1-phenylpiperazin-2-one | Acetylation | |

| N-(2-Anilinoethyl)acetamide | Oxidative degradation |

Aplicaciones Científicas De Investigación

1-Phenylpiperazin-2-one hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Phenylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is known to influence the central nervous system .

Comparación Con Compuestos Similares

1-Phenylpiperazin-2-one hydrochloride can be compared with other piperazine derivatives, such as:

1-Phenylpiperazine hydrochloride: Similar in structure but differs in the position of the phenyl group.

2-Phenylpiperazine: Another derivative with different pharmacological properties.

Actividad Biológica

1-Phenylpiperazin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

1. Chemical Structure and Synthesis

This compound is characterized by the piperazine ring structure, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of phenylpiperazine with appropriate carbonyl compounds, followed by hydrolysis to yield the hydrochloride salt form.

Antitumor Activity

Recent studies have indicated that derivatives of 1-phenylpiperazin-2-one exhibit promising antitumor properties. For instance, compounds incorporating this scaffold have been shown to inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and MCF10A (non-tumorigenic) with varying degrees of cytotoxicity:

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| BS230 | MCF7 | 10 | 29 |

| BS230 | MCF10A | 10 | 24 |

These findings suggest that certain derivatives can selectively target cancer cells while sparing healthy cells, a critical factor in cancer therapy .

Antibacterial and Antifungal Activity

This compound derivatives have also demonstrated antibacterial and antifungal activities. For example, some synthesized compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 50 µM for specific derivatives .

Acaricidal Activity

In addition to antimicrobial properties, certain derivatives have been evaluated for acaricidal activity against pests like Tetranychus urticae. Compounds such as 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl)piperazine exhibited significant activity against both adult mites and their eggs .

The biological activity of this compound is largely attributed to its ability to interact with neurotransmitter receptors and other cellular targets:

- Serotonin Receptors : Many derivatives act as agonists at serotonin receptors (5-HT), influencing neuropsychiatric conditions such as anxiety and depression .

- Topoisomerase Inhibition : Some studies suggest that these compounds may inhibit topoisomerase II, a crucial enzyme for DNA replication in cancer cells .

4. Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical and preclinical settings:

- Case Study on Anticancer Properties : A study involving the compound BS230 showed a significant reduction in MCF7 cell viability over a 72-hour period when compared to doxorubicin, suggesting potential as an adjunct therapy in cancer treatment.

- Acaricide Efficacy : Another investigation demonstrated that specific derivatives effectively reduced populations of Tetranychus urticae, indicating their potential use in agricultural pest management.

Propiedades

IUPAC Name |

1-phenylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10-8-11-6-7-12(10)9-4-2-1-3-5-9;/h1-5,11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMLKUOVPYUIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591311 | |

| Record name | 1-Phenylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94783-18-3 | |

| Record name | 1-Phenylpiperazin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpiperazin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.